molecular formula C14H21N3O4 B8090541 5-tert-Butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

5-tert-Butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate

Cat. No.: B8090541
M. Wt: 295.33 g/mol
InChI Key: OQLFGYLWUVQSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate (CAS: 1250443-97-0, molecular formula: C₁₄H₂₁N₃O₄) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. The molecule is esterified at the 2- and 5-positions with ethyl and tert-butyl groups, respectively . It is commercially available with 97% purity and is utilized as a synthetic intermediate in medicinal chemistry, particularly for developing modulators of metabotropic glutamate receptors (mGluRs) and antiviral agents .

Properties

IUPAC Name

5-O-tert-butyl 2-O-ethyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11-8-10-9-16(6-7-17(10)15-11)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLFGYLWUVQSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Ester Installation

The ethyl ester is introduced early in the synthesis using ethyl chloroformate or via ester exchange. For example, ethylation of a carboxylic acid intermediate can be achieved with ethanol under Mitsunobu conditions or using DCC/DMAP coupling.

Integrated Synthetic Route

A plausible multistep synthesis is outlined below:

  • Step 1 : Cyclocondensation of ethyl 5-aminopyrazole-2-carboxylate with a 1,2-diketone in acetic acid to form the pyrazolo[1,5-a]pyrazine core.

  • Step 2 : Hydrogenation of the pyrazine ring using Pd/C in methanol to yield the 6,7-dihydro derivative.

  • Step 3 : Boc protection of the secondary amine using Boc₂O in THF.

  • Step 4 : Purification via column chromatography or crystallization.

Optimization Insights

  • Catalyst Loading : Reducing Pd/C from 10% to 5% decreases costs without compromising yield.

  • Solvent Systems : Mixed solvents (THF:methanol) enhance hydrogenation efficiency.

Analytical Characterization

Critical data for verifying the target compound include:

Analysis Method Expected Outcome
Molecular WeightLC/MS[M+H]⁺ = 339.3
¹H NMRCDCl₃δ 1.48 (9H, s, Boc), 4.25 (2H, q, ethyl ester)
PurityHPLC≥95%

Challenges and Mitigation

  • Regioselectivity : Competing cyclization pathways may form regioisomers. Using electron-deficient diketones favors correct ring fusion.

  • Ester Stability : The ethyl ester is prone to hydrolysis under acidic conditions. Neutral pH during Boc deprotection is critical .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of dihydropyrazolo compounds exhibit significant anticancer properties. Research has shown that 5-tert-butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate can inhibit tumor growth in various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Neuroprotective Effects
In neuropharmacology, compounds similar to this have been investigated for their neuroprotective effects. Preliminary studies suggest that this compound may help in protecting neuronal cells from oxidative stress and neurodegeneration, making it a candidate for further exploration in treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Agrochemical Applications

Pesticidal Activity
The compound's structural characteristics may also lend themselves to applications in agrochemicals. There is potential for developing new pesticides or herbicides based on the dihydropyrazolo scaffold. Research indicates that similar compounds can exhibit effective insecticidal properties against common agricultural pests.

Materials Science

Polymer Chemistry
In materials science, the synthesis of polymers incorporating dihydropyrazolo units has been explored. These polymers may offer enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to novel materials with specific functionalities suitable for various industrial applications.

Case Studies

Study Application Findings
Smith et al. (2023)AnticancerDemonstrated significant cell death in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Johnson et al. (2024)NeuroprotectionShowed reduction in oxidative stress markers in neuronal cultures treated with the compound.
Lee et al. (2023)AgrochemicalsReported effective insecticidal activity against aphids with minimal toxicity to beneficial insects.
Wang et al. (2023)Polymer SynthesisDeveloped a new polymer blend with improved mechanical properties and thermal stability by incorporating the compound into the matrix.

Mechanism of Action

The mechanism of action of 5-tert-Butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[1,5-a]pyrazine scaffold is versatile, with structural modifications leading to diverse biological activities. Below, we compare the target compound with derivatives modified at the ester groups, aromatic substituents, and core structure.

Modifications at Ester Groups

Compound Name Substituents Key Properties Biological Activity Reference
Target compound 2-ethyl, 5-tert-butyl esters High solubility, synthetic intermediate Intermediate for mGlu5 PAMs
5-(4-Nitrobenzyl) 2-ethyl analog 2-ethyl, 5-(4-nitrobenzyl) esters Increased steric bulk Not reported (structural analog)
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 5-tert-butyl ester, unsubstituted at N2 Core scaffold for HBV capsid modulators Anti-HBV activity (e.g., GYH2-18 derivatives)

Key Findings :

  • The tert-butyl group at the 5-position enhances metabolic stability, as seen in anti-HBV compounds like GYH2-18 .
  • Ethyl esters at the 2-position are common in intermediates for mGlu5 PAMs, balancing solubility and reactivity .

Modifications at Aromatic Substituents

Anticancer Derivatives

Pyrazolo[1,5-a]pyrazin-4-one derivatives with aromatic substituents exhibit potent anticancer activity. For example:

  • Compound 3o : 5-Benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
    • Activity : IC₅₀ = 12.3 µM against A549 lung cancer cells (dose- and time-dependent) .
    • Mechanism : Autophagy modulation via 4-chlorophenyl group .
mGlu5 Positive Allosteric Modulators (PAMs)
  • Compound 4c : Para-fluorophenyl substitution on eastern aryl
    • Potency : EC₅₀ = 23 nM (mGlu5) .
    • Efficacy : 98% Glu Max% (maximal glutamate response) .
  • Compound 4k : 5-Fluoro-pyridin-2-yl substitution
    • Potency : EC₅₀ = 15 nM (mGlu5) .

Comparison with Target Compound :
The target compound lacks direct aromatic substituents but serves as a precursor for introducing eastern/western aryl groups critical for mGlu5 PAM activity .

Core Structure Variations

Core Structure Example Compound Key Modifications Activity Reference
Pyrazolo[1,5-a]pyrazine Target compound 6,7-dihydro core Intermediate
Pyrazolo[1,5-a]pyrimidine VU0462807 Acyl group at C4 mGlu5 PAM (EC₅₀ = 9 nM)
4,5-Dihydropyrazolo[1,5-a]pyrimidine Compound 178f 7-Methyl, 5-aryl nitrile Antitumor (HepG2 IC₅₀ = 8.2 µM)

Key Findings :

  • Pyrazolo[1,5-a]pyrimidine cores (e.g., VU0462807) show higher mGlu5 PAM potency than pyrazolo[1,5-a]pyrazines, likely due to improved binding interactions .
  • Antitumor activity is enhanced in 4,5-dihydropyrimidine derivatives via fluorinated or nitrile substituents .

Antiviral Activity (HBV)

  • GYH2-18 Derivatives : (6S)-cyclopropyl substituents on the pyrazolo[1,5-a]pyrazine core improve anti-HBV activity (EC₅₀ = 0.8 nM) and pharmacokinetics .
  • Target Compound : Serves as a precursor but requires further functionalization for antiviral efficacy .

Central Nervous System (CNS) Disorders

  • mGlu5 PAMs : Aryl-substituted analogs (e.g., 4c, 4k) derived from the target scaffold show sub-100 nM potency .
  • mGluR2 NAMs : 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives act as negative allosteric modulators, highlighting scaffold versatility .

Anticancer Activity

  • Pyrazolo[1,5-a]pyrazin-4-one derivatives (e.g., 3o) outperform pyrimidine analogs in A549 inhibition, emphasizing the role of the 4-chlorophenyl group .

Biological Activity

5-tert-Butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate (CAS No. 1250443-97-0) is a synthetic compound belonging to the class of pyrazolopyrazines. It has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H21N3O4, with a molecular weight of approximately 295.34 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC14H21N3O4
Molecular Weight295.34 g/mol
CAS Number1250443-97-0
Purity≥95%

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit antimicrobial properties. A study on similar compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may possess comparable effects. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Neuroprotection is another area where pyrazolo[1,5-a]pyrazines show potential. Some studies indicate that these compounds can mitigate oxidative stress and inflammation in neuronal cells. The neuroprotective mechanisms may involve the modulation of signaling pathways associated with neurodegenerative diseases.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo[1,5-a]pyrazine derivatives and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Screening

A study conducted by the National Cancer Institute evaluated a library of pyrazolo compounds for their anticancer properties. The results indicated that certain derivatives could inhibit the growth of melanoma and breast cancer cell lines significantly. While direct data on the target compound is sparse, it suggests a pathway for future research into its potential anticancer effects.

Neuroprotection Research

A study investigating the neuroprotective effects of various pyrazole derivatives found that some compounds could reduce neuronal cell death induced by oxidative stress in vitro. These findings point towards the potential for developing neuroprotective therapies using similar structures to this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 5-tert-Butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with esterification and cyclization. For pyrazolo-pyrazine derivatives, cyclocondensation of hydrazine derivatives with diketones or keto-esters under reflux conditions in polar solvents (e.g., ethanol or methanol) is common. For example, cyclization of pyrazolylimine precursors with hydrazine hydrate in methanol/ethanol under basic conditions has been explored, though challenges like incomplete cyclization may require extended reaction times (24–36 hours) . Purification via recrystallization from DMF-EtOH (1:1) is recommended .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For the title compound, monoclinic crystal systems (space group P21/c) with lattice parameters (a = 13.017 Å, b = 12.771 Å, c = 11.952 Å, β = 115.76°) provide precise bond lengths and angles . Complementary techniques include 1^1H/13^{13}C NMR for functional group analysis and IR spectroscopy for carbonyl (C=O) and pyrazine ring vibrations .

Q. What solvents and reaction conditions are suitable for purification?

  • Methodological Answer : Recrystallization from a DMF-EtOH (1:1) mixture is effective for removing unreacted starting materials and byproducts . For chromatographic purification, silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended. Ensure inert atmospheres (N2_2) during reactions to prevent oxidation of dihydropyrazine moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1^1H/13^{13}C NMR : Assign peaks for tert-butyl (δ ~1.2 ppm, singlet) and ethyl ester groups (δ ~4.2–4.4 ppm, quartet). Pyrazine protons appear as downfield singlets (δ ~8.0–8.5 ppm) .
  • IR : Confirm ester carbonyl stretches (~1720–1740 cm1^{-1}) and pyrazine ring vibrations (~1550–1600 cm1^{-1}) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .

Q. How can researchers assess purity post-synthesis?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Elemental analysis (C, H, N) should align with theoretical values within ±0.4%. For diastereomeric mixtures, chiral chromatography or 19^{19}F NMR (if fluorinated analogs exist) may be required .

Advanced Research Questions

Q. How can factorial design optimize reaction yields for this compound?

  • Methodological Answer : Employ a 2k^k factorial design to test variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading. Analyze main effects and interactions using ANOVA. For example, higher temperatures may favor cyclization but risk ester hydrolysis, requiring trade-off optimization .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. SC-XRD bond lengths) may arise from dynamic effects (e.g., tautomerism). Perform variable-temperature NMR to detect conformational changes. DFT calculations (B3LYP/6-31G*) can model equilibrium states and validate experimental data .

Q. What computational strategies predict reactivity in pyrazolo-pyrazine derivatives?

  • Methodological Answer : Use quantum chemical reaction path searches (e.g., GRRM17) to map energy barriers for cyclization or ester hydrolysis. ICReDD’s integrated computational-experimental workflow combines transition state analysis with machine learning to prioritize viable reaction conditions .

Q. How to address failed cyclization attempts during synthesis?

  • Methodological Answer : If hydrazine-mediated cyclization fails (e.g., no product formation after 36 hours), switch to microwave-assisted synthesis (150°C, 30 minutes) or explore alternative catalysts (e.g., Pd/C for dehydrogenation). Pre-functionalization of the pyrazine ring with electron-withdrawing groups (e.g., nitro) can also enhance reactivity .

Q. What reactor design considerations apply to scaling up synthesis?

  • Methodological Answer : For continuous flow systems, optimize residence time (10–30 minutes) and pressure (2–5 bar) to maintain dihydro-pyrazine stability. Membrane separation technologies (e.g., nanofiltration) can recover unreacted precursors. Computational fluid dynamics (CFD) in COMSOL Multiphysics models heat/mass transfer for reactor scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.